2-Benzylcyclohexanone

Catalog No.
S663234
CAS No.
946-33-8
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylcyclohexanone

CAS Number

946-33-8

Product Name

2-Benzylcyclohexanone

IUPAC Name

2-benzylcyclohexan-1-one

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2

InChI Key

CUYLPYBYCYQGCE-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CC2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=CC=C2

The exact mass of the compound 2-Benzylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149930. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzylcyclohexanone (CAS 946-33-8) is a substituted cyclic ketone characterized by a cyclohexanone ring bearing a benzyl group at the alpha position. As a high-boiling liquid, it serves as a critical bifunctional building block in organic synthesis, offering both a reactive carbonyl center and an enolizable alpha-carbon sterically influenced by the bulky, aromatic benzyl moiety . In industrial and advanced laboratory settings, it is primarily procured as a precursor for complex polycyclic frameworks, including tetrahydrofluorenyl ligands for Ziegler-Natta catalysts, and as a substrate for stereoselective reductions. Procuring high-purity (≥97%) 2-benzylcyclohexanone directly bypasses the need for in-house catalytic hydrogenation of 2-benzylidenecyclohexanone, thereby eliminating batch-to-batch variability caused by over-reduction to the corresponding alcohol .

Substituting 2-benzylcyclohexanone with simpler analogs like 2-methylcyclohexanone or unsubstituted cyclohexanone fundamentally alters downstream reaction pathways and procurement outcomes. The benzyl group provides unique conformational flexibility and pi-stacking capabilities that dictate the regioselectivity of enolate formation and the stereochemical outcomes of nucleophilic additions [1]. For example, in cascade condensation reactions, the rigid steric profile of a methyl group can stall imine formation, whereas the benzyl group's ability to adopt favorable conformations allows the reaction to proceed efficiently. Furthermore, attempting to use unsubstituted cyclohexanone as a generic baseline requires subsequent, often low-yielding, alpha-alkylation steps that introduce dialkylated impurities and complicate purification. Thus, for applications requiring specific tricyclic ring closures or precise spatial shielding, 2-benzylcyclohexanone cannot be substituted.

Precursor Efficiency for Tetrahydrofluorene Metallocene Ligands

In the synthesis of group IV metallocenes for alpha-olefin polymerization, the ligand framework is critical. 2-Benzylcyclohexanone serves as the direct precursor for 5,6,7,8-tetrahydrofluorene via acid-catalyzed cyclization [1]. Unsubstituted cyclohexanone cannot undergo this intramolecular Friedel-Crafts-type reaction without prior functionalization. By starting with 2-benzylcyclohexanone, chemists achieve direct ring closure to the tetrahydrofluorene core, whereas using cyclohexanone requires a multi-step alpha-benzylation sequence that suffers from competitive dialkylation and lower overall yields.

Evidence DimensionSynthetic steps to tetrahydrofluorene core
Target Compound Data1 step (direct acid-catalyzed cyclization)
Comparator Or BaselineUnsubstituted cyclohexanone: ≥3 steps (alkylation, purification, cyclization)
Quantified DifferenceEliminates 2 synthetic steps and avoids dialkylation byproducts
ConditionsAcid-catalyzed cyclization (e.g., AlCl3 or polyphosphoric acid)

Procuring the pre-assembled alpha-benzyl framework drastically reduces the time and purification overhead in manufacturing advanced metallocene catalyst ligands.

Steric Accommodation in Cascade Condensation Reactions

The steric profile of the alpha-substituent on cyclohexanones heavily influences their reactivity in multi-step condensations, such as the contiguous tetramination with o-phenylenediamines to form hexaazatrinaphthylene derivatives. Studies demonstrate that 2-methylcyclohexanone severely retards the initial imine formation step due to the rigid steric hindrance of the methyl group [1]. In contrast, 2-benzylcyclohexanone acts as a highly competent substrate, yielding the expected polycyclic product efficiently. The conformational flexibility of the benzyl group allows it to minimize steric clashes during the rate-determining nucleophilic attack.

Evidence DimensionSubstrate competence in cascade tetramination
Target Compound DataCompetent substrate, proceeds to tetrahydrophenazine intermediate
Comparator Or Baseline2-Methylcyclohexanone: Reaction stalled/slowed at initial imine formation
Quantified DifferenceSignificant kinetic advantage in imine formation due to conformational flexibility
ConditionsReaction with o-phenylenediamine, elemental sulfur, and DMSO

Demonstrates that the benzyl group permits complex nitrogen-heterocycle formations that fail or stall with shorter, more rigid alkyl substituents.

Thermodynamic Deracemization Capability

Procuring racemic 2-benzylcyclohexanone does not limit the user to a 50% yield of a single enantiomer, as is typical with standard kinetic resolution. Under clathration-induced asymmetric transformation, the enolizable alpha-stereocenter of 2-benzylcyclohexanone allows for continuous thermodynamic equilibration [1]. This process drives the deracemization of the bulk material, achieving up to 74% enantiomeric excess (ee) of the (R)-enantiomer after two days. This dynamic kinetic resolution is impossible with non-enolizable or symmetrically substituted analogs.

Evidence DimensionMaximum theoretical yield of single enantiomer
Target Compound Data>50% (achieves 74% ee bulk conversion)
Comparator Or BaselineStandard kinetic resolution: Strictly capped at 50% yield
Quantified DifferenceBypasses the 50% yield ceiling of classical resolution methods
ConditionsClathration-induced asymmetric transformation over 48 hours

Allows procurement of the cost-effective racemate while still enabling high-yield access to enantiopure derivatives for pharmaceutical synthesis.

Purity and Stoichiometric Control vs. In-House Hydrogenation

A common alternative to purchasing 2-benzylcyclohexanone is the in-house catalytic hydrogenation of the unsaturated precursor, 2-benzylidenecyclohexanone. However, this process frequently results in over-reduction, yielding 2-benzylcyclohexanol as a difficult-to-separate impurity. Commercial 2-benzylcyclohexanone is supplied at ≥97% GC purity , ensuring that the carbonyl group remains fully intact for subsequent enolate chemistry or nucleophilic additions. The absence of the alcohol byproduct is critical for maintaining strict stoichiometry in moisture- and proton-sensitive organometallic reactions.

Evidence DimensionCarbonyl preservation and assay purity
Target Compound Data≥97% ketone assay
Comparator Or BaselineCrude in-house hydrogenation: Often contains protic 2-benzylcyclohexanol impurities
Quantified DifferenceEliminates protic alcohol impurities that quench organometallic reagents
ConditionsStandard commercial specification vs. typical batch hydrogenation outcomes

Procuring the purified ketone prevents side-reactions and stoichiometric imbalances in highly sensitive downstream organometallic steps.

Synthesis of Tetrahydrofluorenyl-Based Metallocene Catalysts

Directly leveraging its pre-assembled aryl-alkyl structure, 2-benzylcyclohexanone is the optimal starting material for generating 5,6,7,8-tetrahydrofluorene ligands used in high-performance Ziegler-Natta alpha-olefin polymerization catalysts [1].

Precursor for Chiral Pharmaceutical Building Blocks

Utilizing its capacity for dynamic thermodynamic deracemization, the compound serves as an excellent substrate for producing highly enantiopure (R)- or (S)-2-benzylcyclohexanol derivatives, which are critical intermediates in the synthesis of complex neuroactive or analgesic APIs [2].

Substrate for Complex Polycyclic Nitrogen Heterocycles

Because its benzyl group offers unique conformational flexibility that does not sterically hinder imine formation (unlike methyl analogs), it is the preferred alpha-substituted cyclohexanone for cascade tetramination reactions yielding advanced hexaazatrinaphthylene materials[3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

946-33-8

Wikipedia

2-benzylcyclohexan-1-one

Dates

Last modified: 08-15-2023

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